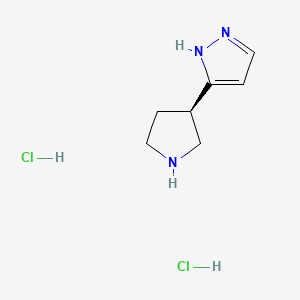
(R)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound that features a pyrrolidine ring attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyrazole rings in its structure makes it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride may involve microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and yield . This method allows for rapid heating and precise control over reaction conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may bind to the active site of enzymes, inhibiting their activity, while the pyrazole ring can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolone Derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring, such as 1H-pyrazolo[3,4-b]pyridines, share structural similarities and biological activities.
Uniqueness
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to the combination of pyrrolidine and pyrazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H13Cl2N3 |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H/t6-;;/m1../s1 |
Clé InChI |
BPPOZVKCXTVITL-QYCVXMPOSA-N |
SMILES isomérique |
C1CNC[C@@H]1C2=CC=NN2.Cl.Cl |
SMILES canonique |
C1CNCC1C2=CC=NN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


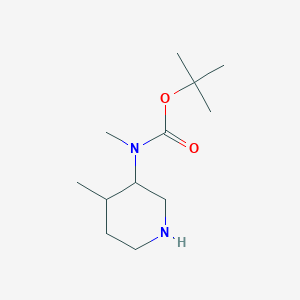

![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)
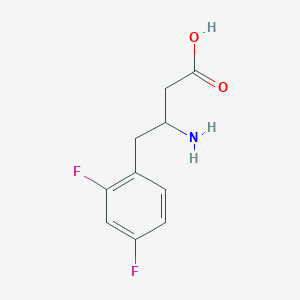
![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)

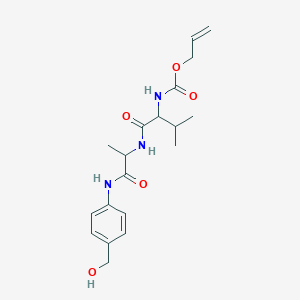

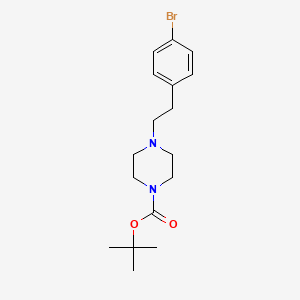
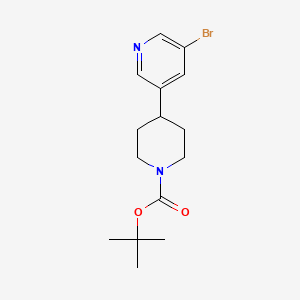

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
